Methyl 2-(4-fluorophenyl)-2-oxoacetate
Overview
Description
Methyl 2-(4-fluorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-fluorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the reaction of 4-fluorobenzaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions and yields the desired ester after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-fluorophenylacetic acid or 4-fluorobenzaldehyde.
Reduction: 4-fluorophenylethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-fluorophenyl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-oxoacetate
- Methyl 2-(4-bromophenyl)-2-oxoacetate
- Methyl 2-(4-methylphenyl)-2-oxoacetate
Uniqueness
Methyl 2-(4-fluorophenyl)-2-oxoacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 2-(4-fluorophenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : Approximately 196.18 g/mol
The presence of the fluorine atom on the phenyl ring enhances the compound's reactivity and may influence its interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity, leading to modulation of various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting metabolic pathways.
- Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : Significant antimicrobial activity was observed, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
- Anticancer Study :
- Objective : To investigate the effect on cancer cell lines.
- Methodology : MTT assay was used to evaluate cytotoxicity.
- Results : The compound showed a dose-dependent reduction in cell viability in HeLa and MCF-7 cell lines.
Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) |
---|---|---|
10 | 85 | 90 |
25 | 70 | 75 |
50 | 50 | 60 |
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-oxoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJWGLFEBYVMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.